N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Description
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a small molecule featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a 3-nitrobenzamide moiety at the 2-position. This compound has been investigated as a c-Abl kinase activator, synthesized via coupling 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine under carbodiimide-mediated conditions . Its structural design emphasizes electron-withdrawing groups (3-nitro, dichlorophenyl) that likely influence kinase binding and activation profiles.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-12-5-4-9(7-13(12)18)14-8-25-16(19-14)20-15(22)10-2-1-3-11(6-10)21(23)24/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKNYVJHABGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the condensation of 3,4-dichloroaniline with 2-bromo-1,3-thiazole-4-carboxylic acid, followed by nitration of the resulting intermediate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide or potassium carbonate.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed
Reduction: Formation of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-aminobenzamide.
Substitution: Formation of derivatives with substituted phenyl rings.
Cyclization: Formation of polycyclic heterocycles with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Fluorinated Analogues
- N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5): Replacing the 3-nitro group with 2,6-difluoro substituents reduces synthetic yield (22% vs. unspecified for the target compound) due to steric and electronic effects during coupling .
Methyl-Substituted Analogues
- N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide :
Substituting thiazole with thiadiazole and introducing a 3-methylbenzamide group alters ring electronics and steric bulk. The 2,4-dichlorophenyl substitution (vs. 3,4-dichloro in the target compound) may reduce aromatic stacking efficiency in kinase binding pockets .
Anti-Inflammatory Thiazole-Benzamides
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) and N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) :
These compounds lack nitro groups but feature chloro or trifluoromethyl substituents. Compound 5n exhibited potent anti-inflammatory activity (carrageenan-induced edema model), suggesting that electron-withdrawing groups (CF₃) enhance efficacy. However, the absence of a nitro group may limit cross-reactivity with kinase targets compared to the target compound .
Structural and Crystallographic Insights
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
Replacing benzamide with acetamide introduces conformational flexibility. Crystallographic data reveal a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, which may hinder planar interactions critical for kinase binding. In contrast, the rigid 3-nitrobenzamide in the target compound likely enforces a coplanar orientation with the thiazole, optimizing target engagement .
Data Tables
Table 2: Structural Parameters and Activity Correlations
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can be represented as follows:
- IUPAC Name: N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Molecular Formula: CHClNS
- CAS Number: 637015806
Biological Activity Overview
The biological activity of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has been evaluated in several studies focusing on its potential as an antitumor agent and its interaction with various biological pathways.
Antitumor Activity
Studies have shown that derivatives of thiazole compounds exhibit significant antitumor activity. For instance, a series of thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a similar thiazole structure demonstrated moderate to high potency against various cancer cell lines.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung) | 5.0 | Apoptosis induction |
| 2 | MCF7 (Breast) | 10.0 | Cell cycle arrest |
| 3 | HeLa (Cervical) | 7.5 | Inhibition of angiogenesis |
The proposed mechanism by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release.
Case Studies
Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with advanced non-small cell lung cancer showed promising results when treated with a thiazole derivative similar to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide. Patients exhibited a significant reduction in tumor size and improved survival rates.
- In Vitro Studies : Laboratory studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Q. What are the standard synthetic routes for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via a two-step process:
Thiazole Ring Formation: React 3,4-dichlorophenyl-substituted thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol or acetonitrile to form the thiazole core .
Amide Coupling: Introduce the 3-nitrobenzamide moiety using 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .
Yield Optimization Strategies:
- Stoichiometric Control: Maintain a 1:1 molar ratio of thiazol-2-amine to acyl chloride to minimize side products.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product .
- Reaction Monitoring: Track progress via TLC or HPLC to terminate reactions at optimal conversion points.
Table 1: Representative Synthetic Yields
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 3,4-dichlorophenyl thiourea + α-bromoacetophenone | Ethanol | 75–80 | |
| 2 | Thiazol-2-amine + 3-nitrobenzoyl chloride | Pyridine | 65–70 |
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
-
Spectroscopic Confirmation:
- ¹H/¹³C NMR: Assign peaks based on substituent electronic environments. For example, the thiazole C2 proton appears as a singlet at δ 7.2–7.5 ppm, while nitrobenzamide protons resonate at δ 8.1–8.3 ppm (aromatic) and δ 10.5–11.0 ppm (amide NH) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS, observing [M+H]⁺ or [M+Na]⁺ adducts .
-
X-ray Crystallography:
- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Apply SHELXL (part of the SHELX suite) for structure solution and refinement. Key parameters include R-factor (<5%), wR₂ (<12%), and hydrogen-bonding networks (e.g., N–H⋯N/O interactions) .
Key Structural Features:
- The thiazole and nitrobenzamide planes form a dihedral angle of 25–35°, influencing π-π stacking in crystal lattices .
- Intermolecular hydrogen bonds (e.g., N–H⋯O) stabilize molecular packing .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assay conditions?
Methodological Answer: Contradictions often arise from variations in assay design, such as:
- Cell Line Differences: Test the compound in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate receptor expression or metabolic variability effects .
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
- Statistical Validation: Apply ANOVA or Student’s t-test to assess significance across replicates. For example, discrepancies in glucocorticoid receptor modulation (IC₅₀ = 0.5–5 µM) may stem from receptor dimerization states .
Case Study:
Inconsistent antiparasitic activity (EC₅₀ = 1–10 µM) was resolved by adjusting redox conditions (e.g., anaerobic vs. aerobic environments), as the thiazole core interacts with pyruvate:ferredoxin oxidoreductase (PFOR) in oxygen-sensitive pathways .
Q. How do computational docking studies inform the design of derivatives targeting specific enzymes or receptors?
Methodological Answer:
- Target Selection: Focus on enzymes/receptors with known structural data (e.g., HIV-1 RT, PFOR) .
- Docking Workflow:
- Protein Preparation: Retrieve PDB structures (e.g., 1RTD for HIV-1 RT) and remove water/ligands using AutoDock Tools.
- Ligand Optimization: Minimize the compound’s energy using Gaussian09 (DFT/B3LYP/6-31G*) .
- Binding Site Analysis: Identify hydrophobic pockets (e.g., 3,4-dichlorophenyl moiety in glucocorticoid receptors) and hydrogen-bond acceptors (nitro group) using PyMOL .
Key Findings:
- The nitro group forms a critical hydrogen bond with Lys229 in HIV-1 RT, while the dichlorophenyl group occupies a hydrophobic cleft, reducing IC₅₀ by 10-fold compared to non-nitrated analogs .
- Derivative Design: Replace the nitro group with sulfonamide (-SO₂NH₂) to enhance solubility without compromising binding affinity .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) and antisolvents (water, hexane) via vapor diffusion or slow cooling.
- Additives: Introduce co-crystallizing agents (e.g., crown ethers) to stabilize π-π interactions .
- Temperature Gradients: Optimize nucleation by cycling between 4°C and 25°C .
Example:
Crystals suitable for X-ray analysis were obtained in methanol/water (3:1 v/v) at 4°C, yielding a monoclinic P2₁/c space group with Z = 4 .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)?
Methodological Answer:
- Solvent Polarity: The compound’s logP (~3.5) predicts poor aqueous solubility (<10 µM). Use co-solvents (e.g., 5% Tween-80) or cyclodextrin encapsulation for in vitro assays .
- pH Effects: Protonation of the thiazole nitrogen (pKa ~5.2) increases solubility in acidic buffers (pH <4) .
Validation:
Compare UV-Vis spectra (λmax = 280 nm) in DMSO vs. PBS to confirm aggregation or precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
